Cas no 1184111-20-3 (6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde)

6-Fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde is a biphenyl derivative featuring a fluorine substituent at the 6-position and a methyl group at the 4'-position of the biphenyl scaffold, with a formyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The fluorine and methyl groups enhance its reactivity and selectivity in cross-coupling reactions, while the aldehyde functionality allows for further derivatization. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic workflows.
6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde structure
1184111-20-3 structure
商品名:6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde
CAS番号:1184111-20-3
MF:C14H11FO
メガワット:214.234947443008
CID:6368473
PubChem ID:61025604

6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde
    • [1,1'-Biphenyl]-3-carboxaldehyde, 6-fluoro-4'-methyl-
    • F2167-4546
    • AKOS010254007
    • 1184111-20-3
    • 6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
    • インチ: 1S/C14H11FO/c1-10-2-5-12(6-3-10)13-8-11(9-16)4-7-14(13)15/h2-9H,1H3
    • InChIKey: PZEXAWBVTXGTSQ-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=C(C)C=C2)=C(F)C=CC(C=O)=C1

計算された属性

  • せいみつぶんしりょう: 214.079393132g/mol
  • どういたいしつりょう: 214.079393132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 密度みつど: 1.146±0.06 g/cm3(Predicted)
  • ふってん: 339.2±30.0 °C(Predicted)

6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2167-4546-1g
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
1184111-20-3 95%+
1g
$425.0 2023-09-06
TRC
F278741-100mg
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
1184111-20-3
100mg
$ 115.00 2022-06-05
Life Chemicals
F2167-4546-0.25g
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
1184111-20-3 95%+
0.25g
$382.0 2023-09-06
Life Chemicals
F2167-4546-0.5g
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
1184111-20-3 95%+
0.5g
$403.0 2023-09-06
Life Chemicals
F2167-4546-10g
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
1184111-20-3 95%+
10g
$1785.0 2023-09-06
Life Chemicals
F2167-4546-2.5g
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
1184111-20-3 95%+
2.5g
$850.0 2023-09-06
TRC
F278741-500mg
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
1184111-20-3
500mg
$ 390.00 2022-06-05
TRC
F278741-1g
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
1184111-20-3
1g
$ 615.00 2022-06-05
Life Chemicals
F2167-4546-5g
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
1184111-20-3 95%+
5g
$1275.0 2023-09-06

6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde 関連文献

6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehydeに関する追加情報

Introduction to 6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde (CAS No. 1184111-20-3)

6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1184111-20-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This bipyhenyl derivative features a fluorine substituent at the 6-position and a methyl group at the 4'-position, coupled with an aldehyde functional group at the 3-position. The unique structural configuration of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The biphenyl core is a well-studied motif in medicinal chemistry, known for its ability to enhance molecular stability, solubility, and binding affinity. The introduction of a fluoro group at the 6-position can modulate electronic properties and metabolic stability, while the methyl group at the 4'-position can influence steric interactions and binding pocket complementarity. The presence of an aldehyde group at the 3-position provides a reactive handle for further functionalization, enabling the construction of diverse pharmacophores.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their pronounced biological activity and improved pharmacokinetic profiles. The fluorine atom's ability to engage in dipole-dipole interactions and its influence on metabolic pathways have made such compounds attractive for drug design. For instance, studies have demonstrated that fluorine substitution can enhance binding affinity to biological targets, such as enzymes and receptors, by altering electron distribution and steric hindrance.

The aldehyde functionality in 6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde serves as a versatile synthetic platform. It can undergo condensation reactions with amine derivatives to form Schiff bases, which are known for their broad spectrum of biological activities. Additionally, it can be reduced to an alcohol or further oxidized to an acid chloride, expanding its utility in multi-step synthetic routes. These reactivity patterns make this compound a valuable building block for medicinal chemists seeking to develop new molecules with tailored properties.

Recent advancements in computational chemistry have facilitated the rational design of molecules like 6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde. Molecular modeling studies have shown that the combination of fluorine and methyl substituents can optimize interactions within biological targets, leading to improved efficacy and reduced side effects. For example, computational analyses suggest that this compound may exhibit potent activity against certain enzyme targets by modulating key binding residues through steric and electronic effects.

The synthesis of 6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde typically involves multi-step organic transformations, starting from commercially available biphenyl precursors. Key synthetic steps often include halogenation followed by cross-coupling reactions to introduce the fluorine and methyl groups at desired positions. The final introduction of the aldehyde group is commonly achieved through oxidation or formylation reactions. Recent improvements in synthetic methodologies have enhanced the efficiency and scalability of these processes, making this compound more accessible for research applications.

In academic research, 6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde has been employed as a key intermediate in the development of novel therapeutic agents. For instance, studies have explored its utility in synthesizing kinase inhibitors, where the biphenyl scaffold contributes to target binding affinity while fluorine substitution enhances metabolic stability. Additionally, derivatives of this compound have shown promise as intermediates for antiviral and anticancer agents, highlighting its broad applicability in drug discovery.

The pharmaceutical industry has also recognized the potential of fluorinated bipyhenyl derivatives like 6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde. Several companies are actively investigating its use in developing next-generation therapeutics targeting various diseases. The compound's structural features align well with modern drug design principles, offering a balance between potency, selectivity, and pharmacokinetic properties. As a result, it is frequently included in libraries of compounds screened for biological activity.

From a chemical biology perspective,6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde serves as a valuable tool for understanding structure-function relationships in biological systems. Its use as a probe molecule has provided insights into enzyme mechanisms and receptor interactions. For example,fluorinated aromatic compounds are known to exhibit high binding affinity to certain proteases, where fluorine substitution can enhance substrate recognition through electrostatic interactions. Such findings contribute to our fundamental understanding of biological processes and inform the design of more effective drugs.

The future prospects for 6-fluoro-4'-methyl-1,1'biphenyl-3-carbaldehyde (CAS No.1184111-20-3) are promising, given its versatility as a synthetic intermediate and its potential biological applications. Ongoing research aims to expand its utility by exploring novel synthetic routes and investigating its behavior in complex biological systems. As computational methods continue to advance,the rational design of molecules like this one will become increasingly efficient, accelerating the discovery of new therapeutic agents.

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